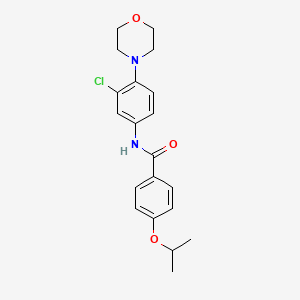
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide
Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is a chemical compound known for its selective inhibition of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of stroke and other cardiovascular diseases .
Preparation Methods
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves several steps. The starting materials typically include 3-chloro-4-morpholin-4-ylphenylamine and 4-propan-2-yloxybenzoic acid. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving cytochrome P450 enzymes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves the inhibition of cytochrome P450 enzymes, particularly those in the CYP4F subfamily. These enzymes are responsible for the metabolism of arachidonic acid to 20-HETE, a potent vasoconstrictor. By inhibiting this pathway, the compound helps to reduce vascular tone and improve blood flow, particularly in the context of ischemic stroke .
Comparison with Similar Compounds
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is unique in its selective inhibition of 20-HETE synthesis. Similar compounds include:
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide: Another selective inhibitor of 20-HETE synthesis with similar therapeutic applications.
HET0016: A well-known inhibitor of cytochrome P450 enzymes, though less selective compared to this compound.
These compounds share similar mechanisms of action but differ in their selectivity and potency, making this compound a valuable addition to the field of cardiovascular therapeutics.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14(2)26-17-6-3-15(4-7-17)20(24)22-16-5-8-19(18(21)13-16)23-9-11-25-12-10-23/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOLTFJDQDIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


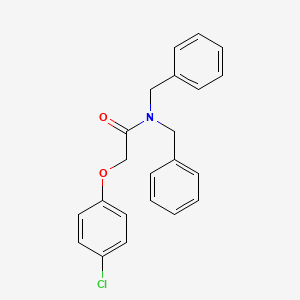
![(5E)-1-(4-chlorophenyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3511683.png)
![2-chloro-3-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}naphthoquinone](/img/structure/B3511688.png)
![4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3511692.png)
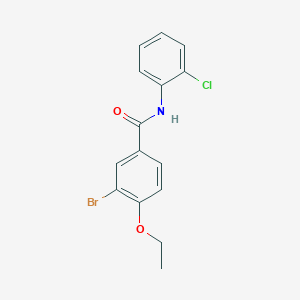
![N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3511694.png)
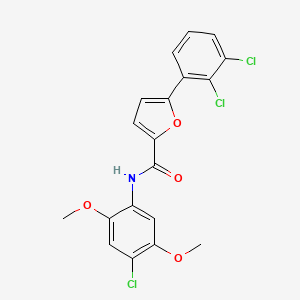
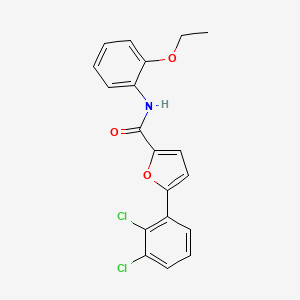
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-quinolin-8-ylacetamide](/img/structure/B3511726.png)
![2-methoxy-4-(methylsulfanyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide](/img/structure/B3511733.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3511734.png)
![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B3511740.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-phenylacetamide](/img/structure/B3511750.png)

